(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
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Overview
Description
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, two methyl groups, and a methanesulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, potentially leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core structure but has different substituents, leading to distinct chemical properties and applications.
3(5)-Substituted Pyrazoles: These compounds have various substituents at the 3 or 5 positions of the pyrazole ring, affecting their reactivity and biological activity.
Uniqueness
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in synthetic chemistry and a useful tool in scientific research.
Properties
Molecular Formula |
C7H11ClN2O3S |
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Molecular Weight |
238.69 g/mol |
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(4-14(8,11)12)7(13-3)10(2)9-5/h4H2,1-3H3 |
InChI Key |
VUPQVYWNKMTAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CS(=O)(=O)Cl)OC)C |
Origin of Product |
United States |
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